

Key literature and reviews on tert-Butyl phenyl carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl phenyl carbonate*

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A-Level Technical Guide on tert-Butyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **tert-Butyl phenyl carbonate** (t-BPC), a versatile reagent in organic synthesis. It covers its synthesis, physicochemical properties, and key applications, with a focus on its role in drug development as a tert-butoxycarbonyl (Boc) protecting agent.

Physicochemical and Spectroscopic Data

Tert-Butyl phenyl carbonate is a colorless liquid at room temperature. It is characterized by its specific physical properties and spectroscopic signatures, which are crucial for its identification and use in synthesis.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2]
Molecular Weight	194.23 g/mol	[1]
CAS Number	6627-89-0	[1][2]
Density	1.05 g/mL at 20 °C	[3]
Boiling Point	74-78 °C at 0.5 mmHg 83 °C at 0.6 mmHg	[4][5][3]
Flash Point	101 °C (214 °F) - closed cup	[1]
Solubility	Slightly soluble in water	[1][3]
Refractive Index (n ²⁴ D)	1.4832	[5]

Table 2: Spectroscopic Data

Spectroscopy	Key Peaks / Shifts (δ)	Source(s)
¹ H NMR	δ 7.36 (m, Ar-H), 7.21 (m, Ar-H), 7.16 (m, Ar-H), 1.55 (s, 9H, t-Bu)	[6]
IR (Gas Phase)	Key absorptions visible in the NIST database spectrum.	[7]
Mass Spec (EI)	Data available in the NIST WebBook.	[8]

Synthesis of tert-Butyl Phenyl Carbonate

The most common laboratory-scale synthesis involves the reaction of tert-butanol with phenyl chloroformate in the presence of a base like quinoline or pyridine to neutralize the HCl byproduct.

Table 3: Comparison of Synthetic Protocols

Reagents	Base	Solvent	Temp.	Yield	Source(s)
tert-Butanol, Phenyl chloroformate	Quinoline	Dichlorometh ane	28–31 °C	71–76%	[5]
tert-Butanol, Phenyl chloroformate	Quinoline	Dichlorometh ane	38–41 °C	~73%	[4]
tert-Butanol, Methyl chlorothiolfor mate	Pyridine	Chloroform	Reflux	-	[5]

Core Applications in Drug Development

The primary application of **tert-Butyl phenyl carbonate** in drug development and organic synthesis is as an efficient electrophile for introducing the tert-butoxycarbonyl (Boc) protecting group.[9][10] The Boc group is one of the most common acid-labile protecting groups for amines.[11]

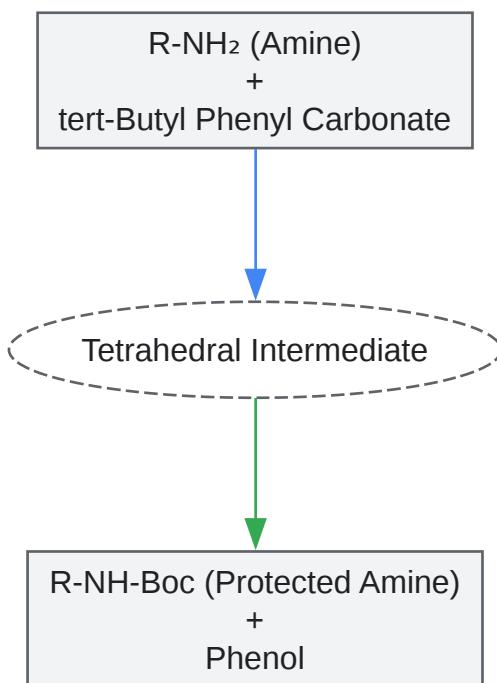
Key Applications Include:

- Mono-Boc Protection of Diamines: It is used for the selective protection of one amino group in α,ω -diamines, a crucial step in the synthesis of complex polyamine structures.[1][9]
- General Amine Protection: It serves as a stable and effective reagent for protecting primary and secondary amines, facilitating multi-step synthetic pathways in the development of active pharmaceutical ingredients (APIs).[10]
- Synthesis of Heterocycles: It has been used in the synthesis of 2-nitroindoles.[3]
- Other Uses: It is also employed in the production of polycarbonate resins and as a stabilizer in coatings and adhesives.[10]

Signaling Pathways and Experimental Workflows

A. Boc-Protection of an Amine

Tert-Butyl phenyl carbonate provides a less reactive and often more selective alternative to the widely used di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on the carbonate, with phenol or a phenoxide ion acting as a good leaving group.

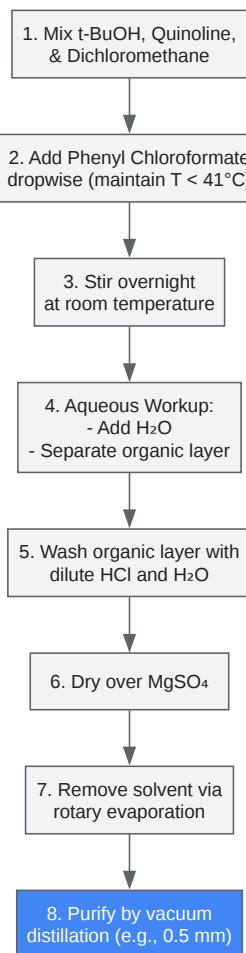


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Fig. 1: General workflow for Boc-protection of an amine.

B. Experimental Workflow: Synthesis and Purification

The synthesis of **tert-Butyl phenyl carbonate** requires careful control of reaction conditions, followed by a standard aqueous workup and vacuum distillation for purification.



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Fig. 2: Experimental workflow for synthesis and purification.

Key Experimental Protocols

A. Synthesis of **tert-Butyl Phenyl Carbonate** (Adapted from Organic Syntheses)[5]

- Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 248 g (3.35 moles) of t-butyl alcohol, 430 g (3.33 moles) of quinoline, and 500 mL of dichloromethane.
- Addition: Stir the solution while adding 520 g (3.32 moles) of phenyl chloroformate dropwise over approximately 4 hours. Maintain the internal temperature between 28–31 °C by cooling the flask with tap water as needed.
- Reaction: Allow the solution to stand at room temperature overnight.

- **Workup:** Add 800 mL of water to dissolve the precipitated quinoline hydrochloride. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with two 400-mL portions of water, three 250-mL portions of 5% hydrochloric acid, and finally with 250 mL of 1 M sodium bicarbonate solution.
- **Drying and Concentration:** Dry the organic extract over anhydrous magnesium sulfate for at least 5 hours. Remove the solvent by distillation, using a water aspirator to remove the final traces.
- **Purification:** Distill the residue from a 1-liter Claisen flask. Collect the product boiling at 74–78 °C (0.5 mm). The expected yield is 460–495 g (71–76%).^[5] Caution: Distillation at higher pressures (e.g., water aspirator vacuum) can lead to decomposition.^{[3][4]}

B. Mono-Boc Protection of 1,2-Ethanediamine (Adapted from Organic Syntheses)^[9]

- **Reaction Setup:** In a 500-mL round-bottomed flask with a stir bar and reflux condenser, dissolve 20.0 g (0.33 mol) of 1,2-ethanediamine in 200 mL of absolute ethanol.
- **Addition:** Add 64.62 g (0.33 mol) of **tert-Butyl phenyl carbonate** to the solution.
- **Reaction:** Heat the mixture to a gentle reflux (oil bath temperature max 80 °C) and maintain for 18 hours.
- **Concentration:** Cool the reaction to room temperature and concentrate the yellow solution to a volume of approximately 150 mL using a rotary evaporator.
- **Purification:** The subsequent purification involves further steps detailed in the original literature to isolate the mono-protected product. This procedure is noted for being a simple, efficient, and selective method.^[9]

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- To cite this document: BenchChem. [Key literature and reviews on tert-Butyl phenyl carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128739#key-literature-and-reviews-on-tert-butyl-phenyl-carbonate>]

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